REACTION_CXSMILES
|
[I:1][C:2]1[C:6]([C:7](O)=[O:8])=[CH:5][N:4]([CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][O:11]2)[N:3]=1>C1COCC1>[I:1][C:2]1[C:6]([CH2:7][OH:8])=[CH:5][N:4]([CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][O:11]2)[N:3]=1
|
Name
|
|
Quantity
|
28 g
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Type
|
reactant
|
Smiles
|
IC1=NN(C=C1C(=O)O)C1OCCCC1
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Name
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solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction was stirred overnight at room temperature
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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quenched by the addition of 300 mL of saturated NH4Cl solution
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with 3×1000 mL of dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Type
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CUSTOM
|
Details
|
The residue was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/petroleum ether (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=NN(C=C1CO)C1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.67 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |